molecular formula C26H21N3O4S B11288530 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide

2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B11288530
M. Wt: 471.5 g/mol
InChI Key: FKWVOYAKPUPGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide is a complex organic compound with a unique structure that combines benzofuro, pyrimidin, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide typically involves multi-step organic reactions. One common approach is the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This method allows for the efficient synthesis of benzofuro derivatives in high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound could serve as a lead compound in drug discovery, particularly for diseases where its unique structure may interact with specific biological targets.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuro derivatives and pyrimidin-based molecules. Examples include:

Uniqueness

What sets 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide apart is its unique combination of benzofuro and pyrimidin moieties, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C26H21N3O4S

Molecular Weight

471.5 g/mol

IUPAC Name

2-(3-benzyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C26H21N3O4S/c1-34-19-11-7-10-18(14-19)27-22(30)16-28-23-20-12-5-6-13-21(20)33-24(23)25(31)29(26(28)32)15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3,(H,27,30)

InChI Key

FKWVOYAKPUPGQZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.